molecular formula C11H14O2 B3041682 (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione CAS No. 33878-96-5

(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione

Cat. No.: B3041682
CAS No.: 33878-96-5
M. Wt: 178.23 g/mol
InChI Key: NERGSGSEJNCZBN-NSHDSACASA-N
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Description

(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a fused ring system with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the fused ring system. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but may include the use of halogenating agents or nucleophiles.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    Indene: A simpler compound with a similar fused ring system but lacking the ketone groups.

    Tetralin: Another related compound with a similar structure but different functional groups.

Uniqueness: (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other indene derivatives.

Properties

IUPAC Name

(7aS)-4,7a-dimethyl-2,3,6,7-tetrahydroindene-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-8-3-4-10(13)11(8,2)6-5-9(7)12/h3-6H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERGSGSEJNCZBN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2(CCC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCC(=O)[C@]2(CCC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345748
Record name (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33878-96-5
Record name (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
Reactant of Route 2
(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
Reactant of Route 3
(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
Reactant of Route 4
(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
Reactant of Route 5
(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
Reactant of Route 6
(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione

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